Cas no 6575-37-7 (3,6-Dichloro-2-methyl-benzo[b]thiophene 1,1-dioxide)
![3,6-Dichloro-2-methyl-benzo[b]thiophene 1,1-dioxide structure](https://ja.kuujia.com/scimg/cas/6575-37-7x500.png)
3,6-Dichloro-2-methyl-benzo[b]thiophene 1,1-dioxide 化学的及び物理的性質
名前と識別子
-
- 3,6-Dichloro-2-methyl-benzo[b]thiophene 1,1-dioxide
- 3,6-dichloro-2-methyl-benzo[b]thiophene 1,1-dioxide
- 3,6-dichloro-2-methyl-1
- JS-1008
- 3,6-dichloro-2-methylbenzo[b]thiophene-1,1-dioxide
- 6575-37-7
- 3,6-dichloro-2-methyl-1H-1-benzothiophene-1,1-dione
- 3,6-dichloro-2-methyl-1-benzothiophene 1,1-dioxide
- SCHEMBL8996455
- AA-768/33247005
- STK432406
- CS-0315710
- MFCD00829653
- 3,6-dichloro-2-methyl-1lambda6-benzothiophene-1,1-dione
- 3,6-dichloro-2-methyl-benzo[b]-thiophene-1,1-dioxide
- 3,6-Dichloro-2-methylbenzo[b]thiophene 1,1-dioxide
- 3,6-dichloro-2-methyl-1LAMBDA-benzothiophene-1,1-dione
- 3,6-dichloro-2-methylbenzo[b]thiole-1,1-dione
- CTPRGOXKDZZTJE-UHFFFAOYSA-N
- E?-benzothiophene-1,1-dione
- AKOS003280537
- Cambridge id 7251725
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- MDL: MFCD00829653
- インチ: InChI=1S/C9H6Cl2O2S/c1-5-9(11)7-3-2-6(10)4-8(7)14(5,12)13/h2-4H,1H3
- InChIKey: CTPRGOXKDZZTJE-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 247.9465560Da
- どういたいしつりょう: 247.9465560Da
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 0
- 複雑さ: 380
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 42.5Ų
- 疎水性パラメータ計算基準値(XlogP): 2.6
3,6-Dichloro-2-methyl-benzo[b]thiophene 1,1-dioxide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Matrix Scientific | 125857-500mg |
3,6-Dichloro-2-methyl-1LAMBDA-benzothiophene-1,1-dione, >90% |
6575-37-7 | >90% | 500mg |
$1049.00 | 2023-09-05 | |
A2B Chem LLC | AH31068-500mg |
3,6-Dichloro-2-methyl-1h-1-benzothiophene-1,1-dione |
6575-37-7 | >90% | 500mg |
$795.00 | 2024-04-19 | |
A2B Chem LLC | AH31068-1g |
3,6-Dichloro-2-methyl-1h-1-benzothiophene-1,1-dione |
6575-37-7 | >90% | 1g |
$1444.00 | 2024-04-19 | |
A2B Chem LLC | AH31068-1mg |
3,6-Dichloro-2-methyl-1h-1-benzothiophene-1,1-dione |
6575-37-7 | >90% | 1mg |
$201.00 | 2024-04-19 | |
Apollo Scientific | OR311206-500mg |
3,6-Dichloro-2-methyl-1-benzothiophene 1,1-dioxide |
6575-37-7 | 500mg |
£589.00 | 2024-05-26 | ||
abcr | AB345613-100 mg |
3,6-Dichloro-2-methyl-1H-1-benzothiophene-1,1-dione; . |
6575-37-7 | 100MG |
€208.80 | 2022-06-10 | ||
A2B Chem LLC | AH31068-5mg |
3,6-Dichloro-2-methyl-1h-1-benzothiophene-1,1-dione |
6575-37-7 | >90% | 5mg |
$214.00 | 2024-04-19 | |
Ambeed | A998568-1g |
3,6-Dichloro-2-methylbenzo[b]thiophene 1,1-dioxide |
6575-37-7 | 90% | 1g |
$698.0 | 2024-08-02 | |
abcr | AB345613-500 mg |
3,6-Dichloro-2-methyl-1H-1-benzothiophene-1,1-dione, 90%; . |
6575-37-7 | 90% | 500 mg |
€761.00 | 2023-07-19 | |
abcr | AB345613-500mg |
3,6-Dichloro-2-methyl-1H-1-benzothiophene-1,1-dione, 90%; . |
6575-37-7 | 90% | 500mg |
€761.00 | 2025-02-17 |
3,6-Dichloro-2-methyl-benzo[b]thiophene 1,1-dioxide 関連文献
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Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
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Luis M. Martínez-Prieto,Yannick Coppel,Bruno Chaudret,Lucy Cusinato,Iker del Rosal,Romuald Poteau Nanoscale, 2021,13, 6902-6915
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Nataliia V. Shymanska Chem. Commun., 2017,53, 7353-7356
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Arvind Kumar,Pawan Kumar,Chetan Joshi,Srikanth Ponnada,Abhishek K. Pathak,Asgar Ali,Bojja Sreedhar,Suman L. Jain Green Chem., 2016,18, 2514-2521
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Ganesh N. Nawale,Saeed Bahadorikhalili,Pallabi Sengupta,Sandeep Kadekar,Subhrangsu Chatterjee,Oommen P. Varghese Chem. Commun., 2019,55, 9112-9115
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Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636
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Wei Li,Ryan P. Burwood,Anthony K. Cheetham Dalton Trans., 2011,40, 7147-7152
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Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290
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Mark DeWaele,Yoonbae Oh,Cheonho Park,Yu Min Kang,Hojin Shin,Charles D. Blaha,In Young Kim,Dong Pyo Jang Analyst, 2017,142, 4317-4321
3,6-Dichloro-2-methyl-benzo[b]thiophene 1,1-dioxideに関する追加情報
Professional Introduction to 3,6-Dichloro-2-methyl-benzo[b]thiophene 1,1-dioxide (CAS No. 6575-37-7)
3,6-Dichloro-2-methyl-benzo[b]thiophene 1,1-dioxide, identified by its Chemical Abstracts Service (CAS) number 6575-37-7, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This compound belongs to the benzo[b]thiophene class, characterized by a fused benzene and thiophene ring system, which is a common structural motif in many biologically active molecules. The presence of chlorine and methyl substituents on the thiophene ring enhances its electronic properties, making it a valuable intermediate in the synthesis of more complex molecules.
The structure of 3,6-Dichloro-2-methyl-benzo[b]thiophene 1,1-dioxide features two chlorine atoms at the 3 and 6 positions of the thiophene ring and a methyl group at the 2 position. This specific arrangement imparts unique reactivity and electronic characteristics, which have been exploited in various synthetic applications. The compound’s ability to serve as a versatile building block has made it a subject of interest for researchers exploring novel therapeutic agents and advanced materials.
In recent years, the pharmaceutical industry has increasingly focused on developing small-molecule inhibitors targeting specific biological pathways. 3,6-Dichloro-2-methyl-benzo[b]thiophene 1,1-dioxide has been investigated as a potential precursor in the synthesis of kinase inhibitors, particularly those targeting tyrosine kinases involved in cancer metabolism. The benzo[b]thiophene scaffold is known to exhibit good binding affinity to protein targets due to its ability to mimic natural substrates or modulate enzyme active sites. The chlorine substituents further enhance interactions with hydrophobic pockets in proteins, improving the compound’s binding efficacy.
One of the most compelling aspects of 3,6-Dichloro-2-methyl-benzo[b]thiophene 1,1-dioxide is its role in medicinal chemistry as a scaffold for drug discovery. Researchers have leveraged its structural features to design derivatives with enhanced pharmacological properties. For instance, modifications at the 3 and 6 positions have been shown to influence metabolic stability and oral bioavailability, while alterations at the methyl group can fine-tune receptor selectivity. These findings highlight the compound’s potential as a lead compound or intermediate in the development of novel therapeutics.
Beyond pharmaceutical applications, 3,6-Dichloro-2-methyl-benzo[b]thiophene 1,1-dioxide has found utility in materials science. Its electron-deficient nature makes it a suitable candidate for organic semiconductors and optoelectronic materials. The compound’s ability to form stable π-conjugated systems has been explored in the development of organic light-emitting diodes (OLEDs) and photovoltaic cells. The chlorine atoms can also serve as anchoring groups for interface engineering in these applications, improving charge transport properties.
The synthesis of 3,6-Dichloro-2-methyl-benzo[b]thiophene 1,1-dioxide typically involves multi-step organic reactions starting from readily available precursors such as thiophene derivatives. Common synthetic routes include chlorination reactions followed by methylation at the desired positions. Advances in catalytic methods have enabled more efficient and scalable production processes for this compound. These improvements have made it more accessible for industrial applications without compromising purity or yield.
In conclusion,3,6-Dichloro-2-methyl-benzo[b]thiophene 1,1-dioxide (CAS No. 6575-37-7) represents a versatile and valuable compound with broad applications in pharmaceuticals and materials science. Its unique structural features and reactivity make it an attractive scaffold for drug discovery and an effective component in advanced materials. As research continues to uncover new methodologies for its synthesis and application,this compound is poised to play an increasingly significant role in scientific innovation.
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